3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide
Overview
Description
Molecular Structure Analysis
The InChI code for “3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide” is 1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds like “3-Chloro-6-methoxypyridazine” undergo regioselective metallation .Scientific Research Applications
Radioligand Development
One of the applications of derivatives related to 3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide is in the development of PET (Positron Emission Tomography) radioligands for imaging specific receptors in the brain. For instance, a compound closely related, MK-1064, was synthesized and evaluated as a potential PET radioligand for imaging the orexin-2 receptor. The synthesis process involved multiple steps, including the use of 2-chloro-5-iodonicotinate and 5-(chloropyridin-3-yl)boronic acid, leading to a compound that could be useful in brain imaging studies related to sleep disorders and other neurological conditions (Gao, Wang, & Zheng, 2016).
Chemical Synthesis Enhancement
Improvements in the synthesis of chloro-methylpyridinyl carboxamide derivatives have been reported, which are important intermediates in the production of various compounds, including those similar to this compound. An example is the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, highlighting optimized reaction conditions that enhance the yield and purity of the target product, contributing to more efficient production processes in medicinal chemistry (Song).
Nucleic Acid Interaction Studies
Compounds structurally related to this compound have been utilized in studies exploring the interaction with DNA. For example, derivatives of 2-methoxy-6-chloro-9-aminoacridine, which bear resemblance to the chloro-methoxypyridine carboxamide structure, were synthesized and their binding to DNA with varying GC content was investigated. This research provides insights into how specific structural features of these compounds influence their interaction with nucleic acids, which is crucial for designing drugs that target DNA or RNA (Markovits et al., 1981).
Properties
IUPAC Name |
3-chloro-6-methoxy-N-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-8(12)7-5(9)3-4-6(11-7)13-2/h3-4H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZUNGLSHZWQMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=N1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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